molecular formula C18H20N2O3S B5773352 N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Cat. No. B5773352
M. Wt: 344.4 g/mol
InChI Key: FCOCUPBPVMNYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as PF-04457845, is a selective and potent antagonist of the nociceptin/orphanin FQ peptide receptor (NOP). NOP is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and mood disorders. PF-04457845 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various disorders.

Mechanism of Action

N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is a selective antagonist of the NOP receptor. The NOP receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It is involved in the regulation of pain, anxiety, and mood disorders. The activation of the NOP receptor by its endogenous ligand, nociceptin/orphanin FQ peptide, produces anxiogenic and pronociceptive effects. N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide blocks the binding of nociceptin/orphanin FQ peptide to the NOP receptor, thereby producing anxiolytic and antinociceptive effects.
Biochemical and physiological effects:
N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to produce anxiolytic, antidepressant, and antinociceptive effects in preclinical models. It has also been found to have a favorable safety profile in animal studies. N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide does not produce any significant effects on locomotor activity, body temperature, or cardiovascular function. It also does not produce any significant changes in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has several advantages for lab experiments. It is a selective and potent antagonist of the NOP receptor, which makes it a useful tool for studying the role of the NOP receptor in various physiological and pathological processes. It has also been shown to have a favorable safety profile in animal studies, which makes it suitable for long-term studies. However, N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has some limitations as well. It is not orally bioavailable, which limits its use in oral dosing studies. It also has a short half-life, which requires frequent dosing in long-term studies.

Future Directions

N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various disorders. However, more research is needed to fully understand its mechanism of action and therapeutic potential. Some future directions for research on N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide include:
- Investigating its effects on other physiological and pathological processes such as addiction, inflammation, and neurodegeneration.
- Developing more potent and orally bioavailable analogs of N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide for clinical use.
- Studying its effects in human subjects to determine its efficacy and safety as a therapeutic agent.

Synthesis Methods

The synthesis of N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves several steps, starting from the reaction of 4-cyano-3-(trifluoromethyl)benzoic acid with cyclopropylamine to form N-cyclopropyl-4-cyano-3-(trifluoromethyl)benzamide. The next step is the reduction of the cyano group using lithium aluminum hydride to obtain N-cyclopropyl-4-amino-3-(trifluoromethyl)benzamide. The final step involves the reaction of this compound with methylsulfonyl chloride and phenylboronic acid to form N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide.

Scientific Research Applications

N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various disorders such as anxiety, depression, and pain. In a study conducted on rats, N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide was found to have anxiolytic and antidepressant effects. Another study showed that N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide reduced nociceptive responses in a rat model of neuropathic pain.

properties

IUPAC Name

N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-24(22,23)20(17-5-3-2-4-6-17)13-14-7-9-15(10-8-14)18(21)19-16-11-12-16/h2-10,16H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOCUPBPVMNYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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